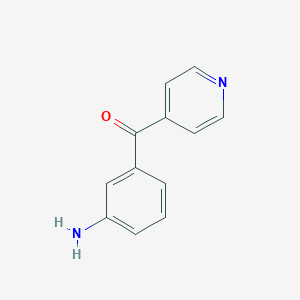

(3-Aminophenyl)(pyridin-4-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-Aminophenyl)(pyridin-4-yl)methanone is an organic compound that features both an aminophenyl group and a pyridinyl group connected through a methanone bridge

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminophenyl)(pyridin-4-yl)methanone typically involves the reaction of 3-aminobenzoyl chloride with 4-pyridylmagnesium bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The mixture is stirred at room temperature, and the product is isolated through standard workup procedures, including extraction and purification by column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high purity of the final product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, organometallic reagents.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aminophenyl or pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: (3-Aminophenyl)(pyridin-4-yl)methanone is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for further drug development .

Industry: The compound is also explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Wirkmechanismus

The mechanism of action of (3-Aminophenyl)(pyridin-4-yl)methanone in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl and pyridinyl groups may facilitate binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context .

Vergleich Mit ähnlichen Verbindungen

(4-Aminophenyl)(pyridin-4-yl)methanone: This compound has a similar structure but with the amino group positioned differently on the phenyl ring.

(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: Another related compound with a pyrimidinyl group instead of an aminophenyl group.

Uniqueness: (3-Aminophenyl)(pyridin-4-yl)methanone is unique due to the specific positioning of the amino group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may confer distinct biological and chemical properties compared to its analogs .

Biologische Aktivität

(3-Aminophenyl)(pyridin-4-yl)methanone, also known by its chemical formula C₁₂H₁₀N₂O, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including interaction studies, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features an aminophenyl group linked to a pyridinyl moiety through a carbonyl functional group. Its molecular weight is approximately 198.22 g/mol. The presence of these functional groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, primarily through its binding affinity to enzymes and receptors. The compound's ability to interact with biological targets is crucial for evaluating its therapeutic potential.

Interaction Studies

Preliminary studies have focused on the compound's binding affinity to specific enzymes and receptors. These interactions are essential for understanding the compound's pharmacological properties and potential therapeutic applications. Modifications to the structure have been shown to significantly influence these binding properties, highlighting the importance of structure-activity relationships in drug design.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is valuable to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Feature |

|---|---|---|

| (4-Aminophenyl)(pyridin-3-yl)methanone | C₁₂H₁₀N₂O | Different substitution pattern on phenyl |

| (2-Aminophenyl)(pyridin-4-yl)methanone | C₁₂H₁₀N₂O | Amino group positioned at the ortho position |

| (3-Aminobenzoyl)pyridine | C₉H₈N₂O | Contains a benzoyl group instead of methanone |

These derivatives illustrate how variations in substitution patterns can affect chemical reactivity and biological activity, providing avenues for further research in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the synthesis and evaluation of derivatives of this compound against various biological targets:

- Protein Kinase Inhibition : A study evaluated several derivatives against a panel of protein kinases. While none exhibited potent inhibitory effects, the findings underscored the need for specific structural features to enhance activity .

- Antimicrobial Activity : Related compounds have shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of specific functional groups was linked to enhanced bioactivity .

- Anticancer Potential : Research into similar pyridine derivatives has indicated potential anticancer properties, suggesting that modifications to the core structure could yield compounds with significant therapeutic effects .

Eigenschaften

IUPAC Name |

(3-aminophenyl)-pyridin-4-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-11-3-1-2-10(8-11)12(15)9-4-6-14-7-5-9/h1-8H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQORVTFJCCREQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00488203 |

Source

|

| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62246-96-2 |

Source

|

| Record name | (3-Aminophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00488203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.